

SR2211: A Potent and Selective ROR γ Inverse Agonist for Therapeutic Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

[Get Quote](#)

An In-Depth Technical Guide

SR2211 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inverse agonist activity against the Retinoic acid receptor-related orphan receptor gamma (ROR γ). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[1][2]} Consequently, **SR2211** has emerged as a valuable research tool and a potential therapeutic candidate for a range of autoimmune diseases and other inflammatory conditions.^{[1][2]}

Core Function and Mechanism of Action

SR2211 functions by directly binding to the ligand-binding domain of ROR γ , thereby modulating its transcriptional activity.^{[1][3]} Unlike an agonist which would activate the receptor, or an antagonist which would block an agonist, **SR2211** acts as an inverse agonist. This means it reduces the constitutive activity of ROR γ , actively suppressing its baseline level of transcription.^{[1][4]} The primary downstream effect of this inhibition is the suppression of IL-17 gene expression, a key driver of inflammation in various autoimmune pathologies.^{[1][4][5]}

The selectivity of **SR2211** for ROR γ over other related nuclear receptors, such as ROR α and LXR α , underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects.^[3]

Signaling Pathway of ROR γ Inhibition by SR2211

The binding of **SR2211** to RORy initiates a cascade of molecular events that culminates in the repression of target gene transcription. This process involves the recruitment of co-repressor proteins to the RORy complex on the DNA, which ultimately leads to a condensed chromatin state, rendering the target gene promoters inaccessible for transcription.

RORy Signaling Inhibition by **SR2211**.

Quantitative Data Summary

The potency and selectivity of **SR2211** have been quantified through various biochemical and cell-based assays.

Parameter	Value	Receptor	Assay Type	Reference
Ki	105 nM	RORy	Radioligand Binding Assay	[3][4]
IC50	~320 nM	RORy	Cotransfection Assay	[1][3][4]

Key Experimental Protocols

The functional characterization of **SR2211** has been established through a series of key in vitro experiments. The detailed methodologies for these are outlined below.

RORy Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **SR2211** for the RORy ligand-binding domain.

Methodology:

- A scintillation proximity assay (SPA) format is utilized.
- The RORy ligand-binding domain is incubated with a radiolabeled ligand, [3H]T0901317.
- Increasing concentrations of unlabeled **SR2211** are added to compete with the radioligand for binding to RORy.
- The displacement of the radioligand is measured by a reduction in the scintillation signal.

- The K_i value is calculated from the competition binding curve using GraphPad Prism software.[5]

ROR γ Cotransfection Assay

Objective: To measure the functional inhibition of ROR γ transcriptional activity by **SR2211** (IC50).

Methodology:

- HEK293T cells are co-transfected with two plasmids:
 - A Gal4 DNA-binding domain fused to the ROR γ ligand-binding domain (Gal4-ROR γ -LBD).
 - A luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
- Transfected cells are treated with varying concentrations of **SR2211** or a vehicle control (DMSO).
- After a 24-hour incubation period, cell lysates are prepared.
- Luciferase activity is measured using a luminometer.
- The IC50 value is determined from the dose-response curve, representing the concentration of **SR2211** that causes 50% inhibition of ROR γ -mediated luciferase expression.[1]

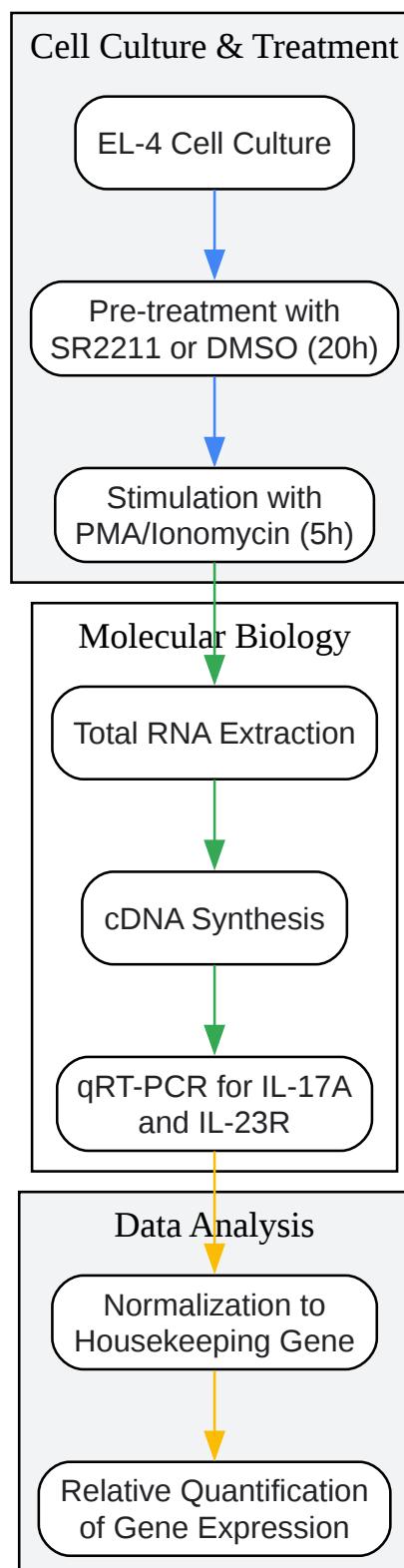
IL-17 and IL-23R Gene Expression in EL-4 Cells

Objective: To assess the effect of **SR2211** on the expression of ROR γ target genes in a relevant cell line.

Methodology:

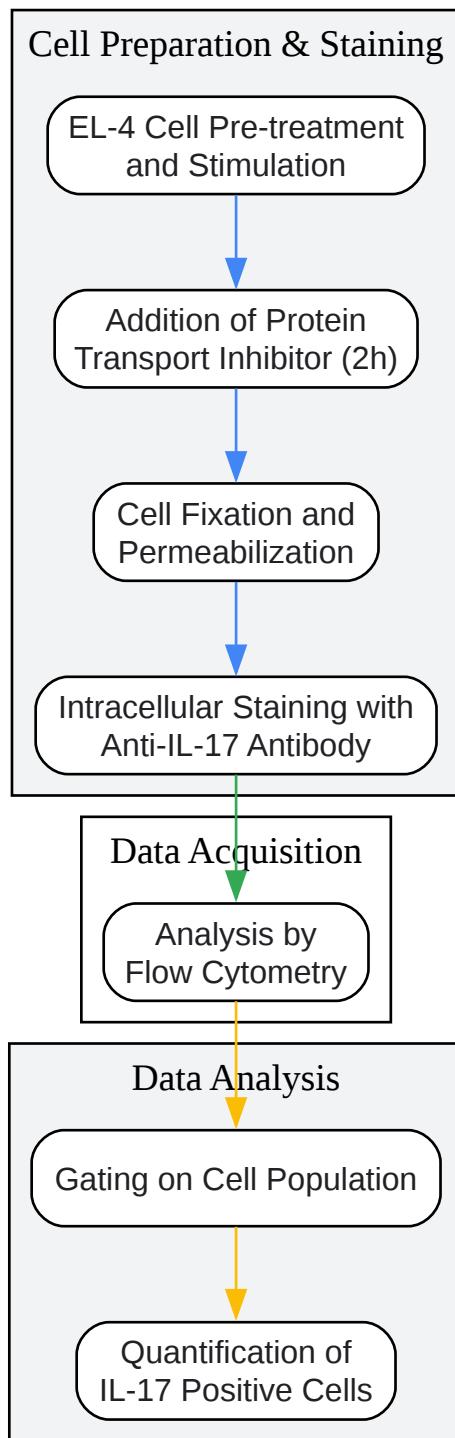
- The murine T lymphocyte cell line, EL-4, is used as it can be stimulated to produce IL-17.
- EL-4 cells are pre-treated with **SR2211** (e.g., 5 μ M) or DMSO for 20 hours.[1]

- Cells are then stimulated with phorbol myristate acetate (PMA) and ionomycin for 5 hours to induce IL-17 expression.[1]
- Total RNA is extracted from the cells.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of IL-17A and IL-23R, normalized to a housekeeping gene like GAPDH.[1]


Intracellular IL-17 Staining and Flow Cytometry

Objective: To quantify the inhibition of IL-17 protein production by **SR2211** at a single-cell level.

Methodology:


- EL-4 cells are pre-treated and stimulated as described in the gene expression protocol.
- During the last 2 hours of stimulation, a protein transport inhibitor (e.g., BD GolgiPlug™) is added to the cell culture to allow for the intracellular accumulation of IL-17.[1]
- Cells are harvested, fixed, and permeabilized.
- The cells are then stained with a fluorescently labeled anti-IL-17 antibody.
- The percentage of IL-17-positive cells and the mean fluorescence intensity are analyzed by flow cytometry.[1]

Experimental Workflow Diagrams Gene Expression Analysis Workflow

[Click to download full resolution via product page](#)

Workflow for IL-17 Gene Expression Analysis.

Flow Cytometry Workflow for Intracellular IL-17

[Click to download full resolution via product page](#)

Workflow for Intracellular IL-17 Protein Analysis.

Conclusion

SR2211 is a well-characterized and potent selective inverse agonist of ROR γ . Its ability to suppress the transcriptional activity of ROR γ and consequently inhibit the production of the pro-inflammatory cytokine IL-17 makes it an invaluable tool for studying Th17 cell biology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working in this field. Further in vivo studies are crucial to fully elucidate the therapeutic potential of **SR2211**.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of SR2211: a potent synthetic ROR γ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SR2211: a potent synthetic ROR γ -selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR2211: A Potent and Selective ROR γ Inverse Agonist for Therapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610972#what-is-the-function-of-sr2211>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com